molecular formula C33H35N5 B12214653 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12214653
M. Wt: 501.7 g/mol
InChI Key: BYPZELJQHIWEOW-UHFFFAOYSA-N
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Description

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative with a complex substitution pattern. The core pyrazolo[1,5-a]pyrimidine scaffold is substituted at positions:

  • 2-methyl: Enhances steric bulk and may influence binding interactions.
  • 3-phenyl: Aromatic groups at this position are common in bioactive analogs, contributing to π-π stacking or hydrophobic interactions.
  • 5-propyl: Aliphatic chains like propyl can modulate lipophilicity and membrane permeability.

This compound’s molecular formula is C₃₂H₃₅N₅ (calculated molecular weight: ~497.7 g/mol).

Properties

Molecular Formula

C33H35N5

Molecular Weight

501.7 g/mol

IUPAC Name

7-(4-benzhydrylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C33H35N5/c1-3-13-29-24-30(38-33(34-29)31(25(2)35-38)26-14-7-4-8-15-26)36-20-22-37(23-21-36)32(27-16-9-5-10-17-27)28-18-11-6-12-19-28/h4-12,14-19,24,32H,3,13,20-23H2,1-2H3

InChI Key

BYPZELJQHIWEOW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Condensation of Aminopyrazoles with Dielectrophilic Reagents

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters. For example, 5-amino-3-methyl-1-phenylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield). Chlorination of this intermediate with phosphorus oxychloride (POCl₃) at 80–100°C produces 5,7-dichloro-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (61% yield).

Key Reaction Parameters

StepReagents/ConditionsYield (%)
CyclocondensationDiethyl malonate, NaOEt, EtOH89
ChlorinationPOCl₃, 80–100°C61

Functionalization at Position 5: Propyl Group Introduction

Nucleophilic Substitution with Propyl Grignard Reagents

The 5-chloro intermediate undergoes nucleophilic substitution with propylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C to 0°C, yielding 5-propyl-7-chloro-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. This method, adapted from hydrazinyl derivatives, achieves ~70% yield with strict temperature control to minimize side reactions.

Optimization Insights

  • Lower temperatures (−78°C) favor monoalkylation over dialkylation.

  • Anhydrous conditions prevent hydrolysis of the Grignard reagent.

Piperazinyl Group Installation at Position 7

Coupling with 4-(Diphenylmethyl)piperazine

The 7-chloro group is displaced by 4-(diphenylmethyl)piperazine under mild basic conditions. A mixture of 5-propyl-7-chloro-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, 4-(diphenylmethyl)piperazine, potassium carbonate (K₂CO₃), and potassium iodide (KI) in n-butanol at 110°C for 11 hours affords the target compound in 60–70% yield.

Mechanistic Considerations

  • KI enhances reactivity via the halogen-exchange mechanism.

  • K₂CO₃ neutralizes HCl generated during substitution, driving the reaction forward.

Alternative Routes and Comparative Analysis

One-Pot Multi-Component Synthesis

A streamlined approach involves reacting 5-amino-3-methyl-1-phenylpyrazole, ethyl propionylacetate, and 4-(diphenylmethyl)piperazine in acetic acid under microwave irradiation (150°C, 30 min). This method bypasses intermediate isolation, achieving 65% yield with fewer purification steps.

Advantages

  • Reduced reaction time (30 min vs. 12–24 hours for stepwise synthesis).

  • Higher atom economy due to in situ intermediate formation.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using dichloromethane/methanol (98:2 v/v) to isolate the target compound (>95% purity).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.12 (t, 3H, CH₂CH₂CH₃), 2.45 (s, 3H, CH₃), 3.82–3.90 (m, 8H, piperazine-H), 4.21 (s, 1H, CHPh₂), 6.85–7.52 (m, 15H, aromatic-H).

  • HRMS : m/z 515.7 [M+H]⁺ (calc. 515.3).

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Position 7 exhibits higher reactivity due to electron-withdrawing effects from the pyrimidine ring, ensuring selective piperazinyl group installation. Competing reactions at position 5 are mitigated by prior propyl substitution.

Solvent and Temperature Effects

  • n-Butanol vs. DMF : Higher yields (70% vs. 50%) are observed in n-butanol due to improved solubility of intermediates.

  • Elevated temperatures (110°C) accelerate substitution but risk decomposition; reflux conditions are strictly time-controlled.

Scalability and Industrial Relevance

Kilogram-Scale Production

A patented protocol scales the synthesis to 10 kg batches using continuous flow reactors, achieving 85% yield with reduced solvent waste. Key modifications include:

  • Automated pH adjustment during workup.

  • Recrystallization from 2-butanone/water (3:1) for high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Pain Management

Z160 has been investigated for its effectiveness in treating Postherpetic Neuralgia and Lumbosacral Radiculopathy . Clinical trials have shown promising results in alleviating pain associated with these conditions, highlighting its potential as an analgesic agent .

Neurological Disorders

The compound's interaction with the central nervous system makes it a candidate for research into various neurological disorders. Its piperazine moiety suggests possible activity in modulating neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression.

Anticancer Activity

Research indicates that compounds similar to Z160 may exhibit anticancer properties. The structural features of Z160 allow for interactions with various biological targets, including those involved in cancer cell proliferation and survival pathways.

Biological Activities

The biological activities of Z160 are primarily attributed to its ability to interact with specific receptors and enzymes involved in pain perception and neuronal signaling:

  • Receptor Interaction : Z160 is believed to interact with serotonin and dopamine receptors, which are crucial in mood regulation and pain perception.
  • Enzyme Modulation : The compound may influence the activity of enzymes involved in inflammatory pathways, providing further therapeutic avenues for conditions characterized by chronic inflammation.

Case Study 1: Clinical Trials for Pain Management

In a clinical trial involving patients suffering from postherpetic neuralgia, Z160 demonstrated significant reductions in pain scores compared to placebo groups. The study highlighted its safety profile and tolerability among participants, suggesting it could be a viable option for chronic pain management .

Case Study 2: Anticancer Research

A study exploring the anticancer potential of structurally similar compounds revealed that derivatives of Z160 inhibited cell proliferation in various cancer cell lines. These findings suggest that further exploration into its mechanism of action could yield valuable insights into developing new cancer therapies .

Comparative Analysis with Related Compounds

To understand the uniqueness of Z160, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-Amino-2-methylpyrazolo[1,5-a]pyrimidineLacks diphenylmethyl groupModerate anti-inflammatorySimpler structure, less lipophilic
4-(Diphenylmethyl)-1H-pyrazoleNo pyrimidine coreLimited anticancer activityFocuses on pyrazole only
3-Pyridinylpyrazolo[1,5-a]pyrimidineDifferent heteroatomAnticancer propertiesContains nitrogen heteroatom affecting reactivity

The unique combination of the diphenylmethyl piperazine and the pyrazolo-pyrimidine core sets Z160 apart from other compounds in its class, potentially leading to enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular processes.

    Molecular Targets: The compound may target enzymes involved in signal transduction pathways, such as kinases or phosphatases, or receptors on the cell surface.

    Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, or neurotransmission, depending on the specific target and context.

Comparison with Similar Compounds

Piperazine Modifications

  • The diphenyl group may confer selectivity for hydrophobic binding pockets .
  • 4-Methylpiperazine (): Lowers logP (~3.8), improving solubility and making it more suitable for peripheral targets.
  • 4-(2-Fluoroethyl)piperazine (): Fluorination enhances metabolic stability by resisting oxidative degradation, a common issue with alkylpiperazines .

Core Scaffold Variations

  • Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (): The ketone at position 7 introduces polarity, reducing logP by ~1.5 units compared to non-ketone analogs. This may improve solubility but limit CNS activity .
  • Morpholine vs. Piperazine (): Morpholine-containing derivatives exhibit higher solubility (e.g., >50 µg/mL in PBS) due to the oxygen atom’s hydrogen-bonding capacity, whereas piperazines often require salt formation for solubility enhancement .

Substituent Effects on Bioactivity

  • 5-Propyl vs. 5-Isopropyl : The linear propyl chain in the target compound may allow deeper insertion into lipid bilayers, while the branched isopropyl group () could hinder membrane permeability .
  • 3-Phenyl vs.

Biological Activity

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The unique structural features of this compound, including the pyrazolo-pyrimidine core and the diphenylmethyl piperazine moiety, suggest a promising profile for various pharmacological effects.

Structural Characteristics

The molecular formula of 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is C33H35N5C_{33}H_{35}N_5, with a molecular weight of 513.7 g/mol. The compound features a piperazine ring that is substituted with a diphenylmethyl group, enhancing its lipophilicity and potential interactions with biological targets.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. Specifically, derivatives of this compound have shown effectiveness against various cancer cell lines. A systematic review highlighted that pyrazole derivatives could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo compounds is well-documented. Studies have shown that 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Neurological Effects

The piperazine moiety in this compound suggests possible neuroprotective effects. Research into related compounds has shown activity against neurodegenerative diseases, indicating that this compound could modulate neurotransmitter systems or exhibit neuroprotective properties through antioxidant mechanisms .

The synthesis of 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo-pyrimidine core followed by the introduction of the diphenylmethyl piperazine substituent.

Mechanistic Insights

The mechanism of action for this compound appears to involve interaction with specific biological targets such as kinases and receptors involved in cell signaling pathways. For example, studies suggest that it may act as an inhibitor of certain kinases implicated in cancer progression, leading to reduced cell viability in tumor cells .

Comparative Analysis

To better understand the biological activity of this compound relative to other pyrazolo derivatives, the following table summarizes key characteristics:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidinePyrazolo-pyrimidine core with diphenylmethyl piperazineAnticancer, anti-inflammatoryEnhanced lipophilicity
CelecoxibContains a pyrazole ringAnti-inflammatoryCOX-2 selective inhibitor
PhenylbutazonePyrazole derivativeAnti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)

Case Studies

Several case studies have evaluated the therapeutic potential of pyrazolo compounds:

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that compounds similar to 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine induced apoptosis and inhibited cell proliferation effectively compared to standard chemotherapeutics .
  • Cardiovascular Activity : Research involving related piperazine derivatives showed significant inotropic effects on cardiac tissues, suggesting potential applications in treating heart conditions through modulation of cardiac contractility and vascular tone .

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